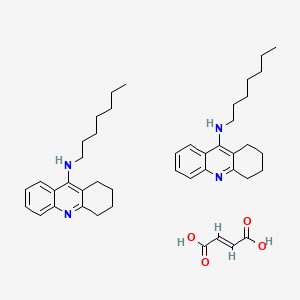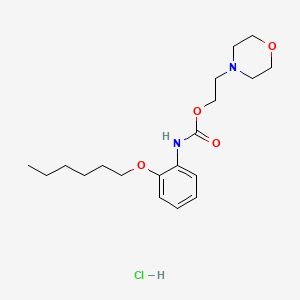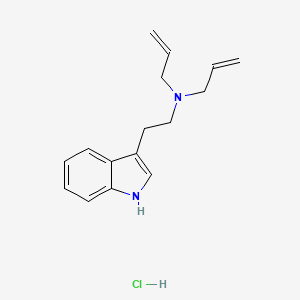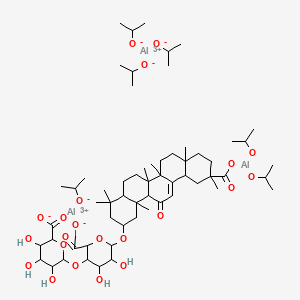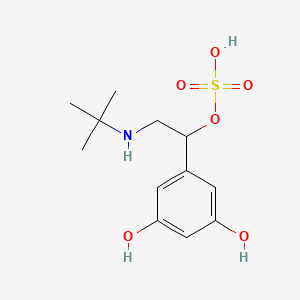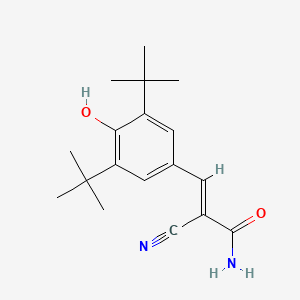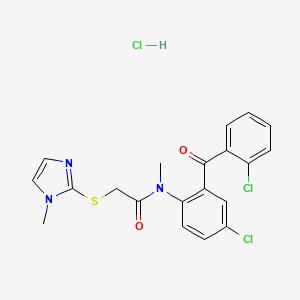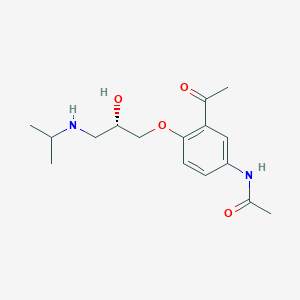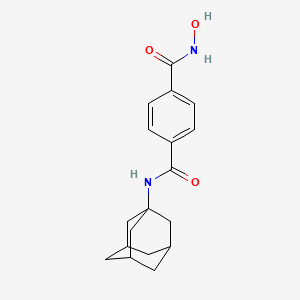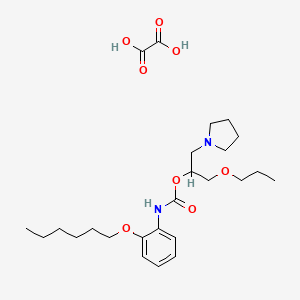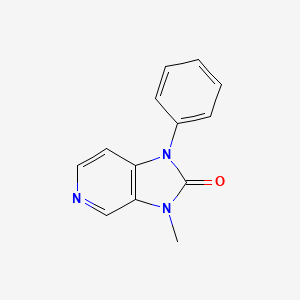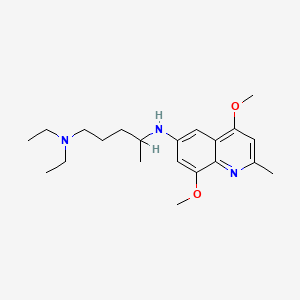
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is a complex organic compound with a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Alkylation: The diethylamino group is introduced via alkylation of the quinoline derivative with diethylamine.
Formation of the Pentanediamine Chain: The final step involves the coupling of the quinoline derivative with 1,4-pentanediamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways in diseases.
Industry
Dye Synthesis: It can be used in the synthesis of dyes and pigments for various industrial applications.
Polymer Chemistry: The compound can be incorporated into polymer chains to modify their properties.
作用機序
The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the diethylamino group can interact with protein active sites, inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Mefloquine: A quinoline derivative used in the treatment of malaria.
Uniqueness
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the pentanediamine chain. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
84264-41-5 |
|---|---|
分子式 |
C21H33N3O2 |
分子量 |
359.5 g/mol |
IUPAC名 |
4-N-(4,8-dimethoxy-2-methylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H33N3O2/c1-7-24(8-2)11-9-10-15(3)22-17-13-18-19(25-5)12-16(4)23-21(18)20(14-17)26-6/h12-15,22H,7-11H2,1-6H3 |
InChIキー |
TWWHVSHWXYZESN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=CC2=C(C=C(N=C2C(=C1)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


